molecular formula C20H16O6 B3213716 Citrusinol CAS No. 112516-43-5

Citrusinol

Cat. No. B3213716
CAS RN: 112516-43-5
M. Wt: 352.3 g/mol
InChI Key: OKQQXHUICMLKQI-UHFFFAOYSA-N
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Description

Citrusinol is a natural compound found in the fruits of Sinopodophyllum hexandrum . It belongs to the class of organic compounds known as pyranoflavonoids . Citrusinol is a very hydrophobic molecule, practically insoluble in water . It is regarded as an antineoplastic agent .


Synthesis Analysis

Acetyl-citrusinol was synthesized as a new derivative of citrusinol . The structure of acetyl-citrusinol was identified by nuclear magnetic resonance (13C NMR, 1H NMR) and heteronuclear multiple-bond correlation (HMBC) .


Molecular Structure Analysis

The molecular formula of Citrusinol is C20H16O6 . The structure of acetyl-citrusinol, a derivative of citrusinol, was identified using nuclear magnetic resonance (13C NMR, 1H NMR) and heteronuclear multiple-bond correlation (HMBC) .


Chemical Reactions Analysis

The interactions of bovine serum albumin (BSA) and calf thymus DNA (ct-DNA) with citrusinol and acetyl-citrusinol were studied . Fluorescence spectrum and molecular docking were used to investigate these interactions .


Physical And Chemical Properties Analysis

Citrusinol has a molecular weight of 352.34 g/mol . It is a type of flavonoid and is a powder in physical form .

Scientific Research Applications

Antineoplastic Applications

Citrusinol has been explored as an antineoplastic agent. A study focused on the synthesis of acetyl-citrusinol, a new derivative of citrusinol, and its interactions with bovine serum albumin (BSA) and calf thymus DNA (ct-DNA). The research demonstrated that citrusinol and its derivative could bind with BSA through hydrophobic interactions and hydrogen bonding, and with ct-DNA via electrostatic interaction. This indicates potential applications in cancer research and treatment (Huang et al., 2021).

Antifungal Properties

Citrusinol-related compounds have been synthesized and tested for their antifungal activity. In a study involving 2, 4-Diacetylphloroglucinol (2,4-DAPG) analogues, one of the derivatives exhibited higher antifungal activity against major pathogenic fungi in citrus fruits compared to 2, 4-DAPG. This research opens up potential applications for citrusinol derivatives in the prevention of fungal infections in crops (Gong et al., 2016).

Mechanism of Action

Citrusinol shows cytotoxicity in KB cells and HepG2 cells . The assumed mechanism of cytotoxicity of citrusinol is the prevention of cell mitosis by arresting the cell cycle in the G2/M phase by disrupting the actin cytoskeleton .

Future Directions

Citrusinol was identified by a machine learning model as a functional food candidate for improving myotube differentiation and controlling CT26-Induced myotube atrophy . It enhanced protein synthesis via the AKT/mTORC1 pathway, increased myogenic differentiation, and increased PGC-1α and its downstream regulators, MEF2A and TFAM . These results suggest that citrusinol could be a promising candidate for future animal experiments .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQQXHUICMLKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128144
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citrusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Citrusinol

CAS RN

112516-43-5
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112516-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citrusinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ES85ZGN4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citrusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 - 254 °C
Record name Citrusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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